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Executive Summary

First reported in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone
synthesis has become an indispensable tool in organic chemistry for the mild and selective
formation of ketones and aldehydes.[1][2][3] This powerful reaction circumvents the common
problem of over-addition often encountered with highly reactive organometallic reagents and
traditional acylating agents. The key to this selectivity lies in the use of N-methoxy-N-
methylamides, commonly known as Weinreb amides. These amides react with organolithium or
Grignard reagents to form a stable, chelated tetrahedral intermediate, which only collapses to
the corresponding ketone or aldehyde upon aqueous workup.[1][3] This stability prevents the
undesired second addition of the organometallic reagent, thus avoiding the formation of tertiary
alcohol byproducts.[1] The broad substrate scope, tolerance of various functional groups, and
generally high yields have established the Weinreb-Nahm synthesis as a cornerstone in the
synthesis of complex molecules, including numerous natural products and pharmaceutical
agents.[1] This guide provides an in-depth overview of the discovery, mechanism, and modern
applications of this essential transformation, complete with detailed experimental protocols and
guantitative data to aid researchers in its practical application.

Discovery and Historical Context

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b570298?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://www.scirp.org/reference/referencespapers?referenceid=2523898
https://grokipedia.com/page/Weinreb_ketone_synthesis
https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://grokipedia.com/page/Weinreb_ketone_synthesis
https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using organometallic
reagents was often a low-yielding process plagued by the formation of tertiary alcohol
byproducts. The intermediate ketone formed is often more reactive than the starting material,
leading to a second nucleophilic attack. In their seminal 1981 paper published in Tetrahedron
Letters, Steven M. Weinreb and Steven Nahm at The Pennsylvania State University described
a novel method for the synthesis of ketones and aldehydes using N-methoxy-N-methylamides.
[2][4] They demonstrated that these amides react cleanly with a variety of Grignard and
organolithium reagents to afford the desired carbonyl compounds in good to excellent yields,
even when an excess of the organometallic reagent is used.[4] This groundbreaking work
provided a robust and general solution to a long-standing challenge in organic synthesis.

The Reaction Mechanism

The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the formation
of a stable five-membered chelated tetrahedral intermediate. The reaction proceeds via the
following steps:

e Nucleophilic Addition: An organometallic reagent (organolithium or Grignard) adds to the
carbonyl carbon of the Weinreb amide.

o Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by
chelation of the metal cation (Li* or MgX™*) between the carbonyl oxygen and the methoxy
oxygen.[3] This chelate is stable at low temperatures.

e Aqueous Workup: Upon the addition of an aqueous acid, the chelated intermediate is
hydrolyzed to release the final ketone or aldehyde product, along with N,O-
dimethylhydroxylamine.

This mechanism prevents the collapse of the tetrahedral intermediate to the ketone in the
presence of unreacted organometallic reagent, thereby inhibiting over-addition.
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:

Perform Weinreb-Nahm
Ketone Synthesis
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(if not commercially available)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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